molecular formula C11H11N3OS B8495697 N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide

N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide

Cat. No.: B8495697
M. Wt: 233.29 g/mol
InChI Key: PIDJQAHNPRUDGM-UHFFFAOYSA-N
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Description

N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group at the 2-position, an amino group at the 4-position, and a phenyl group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction can be represented as follows:

2-Aminothiazole+Acetic AnhydrideThis compound\text{2-Aminothiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} 2-Aminothiazole+Acetic Anhydride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and acetylamino groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The acetylamino and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-5-methoxyphenylthiazole: Similar structure with a methoxy group instead of an amino group.

    2-Acetylamino-4-methylthiazole: Similar structure with a methyl group instead of a phenyl group.

    2-Acetylamino-4-aminothiazole: Lacks the phenyl group at the 5-position.

Uniqueness

N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is unique due to the combination of its functional groups and the phenylthiazole core. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of both acetylamino and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(4-amino-5-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(12)9(16-11)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

PIDJQAHNPRUDGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

α-Bromophenylacetonitrile (1.08 g, 5.48 mmol) in ethanol (10 ml) was treated with N-acetylthiourea (649 mg, 5.49 mmol) at ambient temperature for 4 hr, and then heated to reflux for 3.5 hr. The cooled mixture was concentrated in vacuo and then partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. Flash chromatography on silica gel (ethyl acetate/hexanes) yielded 2-(acetylamino)-4-amino-5-phenylthiazole (295 mg, 23%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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